molecular formula C33H34N2O6 B15031596 cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone

cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone

Cat. No.: B15031596
M. Wt: 554.6 g/mol
InChI Key: WQOXGCDAFJMLJU-UHFFFAOYSA-N
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Description

Cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is a structurally complex dibenzo[b,e][1,4]diazepine derivative. Its core benzodiazepine framework is substituted with:

  • A cyclopropyl methanone group at position 10, which may confer metabolic stability due to the strained cyclopropane ring.
  • 4-Methoxyphenyl at position 3, contributing to lipophilicity and π-π stacking.
  • 3,4,5-Trimethoxyphenyl at position 11, a motif associated with kinase inhibition and microtubule disruption in related compounds .

Properties

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

5-(cyclopropanecarbonyl)-9-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C33H34N2O6/c1-38-23-13-11-19(12-14-23)21-15-25-30(27(36)16-21)31(22-17-28(39-2)32(41-4)29(18-22)40-3)35(33(37)20-9-10-20)26-8-6-5-7-24(26)34-25/h5-8,11-14,17-18,20-21,31,34H,9-10,15-16H2,1-4H3

InChI Key

WQOXGCDAFJMLJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5CC5)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthesis of the Dibenzo[b,e]Diazepine Core

The dibenzo[b,e]diazepine scaffold forms the structural backbone of the target compound. Two primary strategies dominate its synthesis: cyclocondensation and post-functionalization .

Cyclocondensation Methods

Cyclocondensation of o-phenylenediamine derivatives with 1,3-diketones and aldehydes represents the most direct route. For the target compound, the reaction must accommodate two distinct aryl groups (4-methoxyphenyl and 3,4,5-trimethoxyphenyl) at positions 3 and 11.

L-Proline-Catalyzed Protocol (Method A)

A mixture of 4-chloro-5-(3,4-dichlorophenoxy)benzene-1,2-diamine (1 mmol), dimedone (1.1 mmol), and 4-methoxybenzaldehyde (1.1 mmol) in water (3 mL) is heated at 60°C with L-proline (20 mol%) for 110 minutes. The 3,4,5-trimethoxyphenyl group is introduced via a second aldehyde component, though competing reactions often necessitate sequential additions. This method achieves yields of 85–99% but requires precise stoichiometric control to avoid oligomerization.

Catalyst-Free Sealed-Tube Protocol (Method B)

Under sealed-tube conditions at 100°C, the same reactants produce the diazepine core without catalysts. While yields remain high (85–99%), prolonged reaction times (130 minutes) and higher temperatures risk hydrolyzing methoxy groups, particularly the 3,4,5-trimethoxyphenyl moiety.

Table 1: Comparison of Cyclocondensation Methods

Parameter Method A (L-Proline) Method B (Sealed Tube)
Temperature 60°C 100°C
Time 110 min 130 min
Catalyst 20 mol% L-proline None
Yield 85–99% 85–99%
Byproduct Formation <5% 8–12%

Preparation of Key Intermediates

1-(4-Methoxyphenyl)-Butanone

This intermediate is synthesized via a Claisen-Schmidt condensation adapted from GB1094417A:

  • Alkylation : p-Methoxybenzyl chloride (1 mol) reacts with ethyl acetoacetate (1.1 mol) in acetone with K₂CO₃ (1.5 mol) under reflux for 4 hours.
  • Hydrolysis : The crude product is boiled with aqueous NaOH (10%), extracting the resultant ketone with benzene.
  • Purification : Vacuum distillation yields 1-(4-methoxyphenyl)-butanone at 70–72°C/20 mmHg (79–90% yield).

Equation 1
$$
\text{p-Methoxybenzyl chloride} + \text{Ethyl acetoacetate} \xrightarrow{\text{K}2\text{CO}3} \text{1-(4-Methoxyphenyl)-butanone} + \text{CO}_2 \uparrow
$$

Methyl Cyclopropyl Ketone

This acylating agent is prepared via acid-catalyzed ring-opening of α-acetyl-γ-butyrolactone:

  • Reaction : α-Acetyl-γ-butyrolactone (3 mol) is treated with concentrated HCl (450 mL) and water (525 mL) under reflux.
  • Distillation : The mixture is distilled to collect 900 mL of distillate, followed by extraction with ether.
  • Drying : Calcium chloride removes residual water, yielding methyl cyclopropyl ketone (75–82% purity).

Functionalization with Cyclopropyl Carbonyl Group

The diazepine core undergoes acylation at position 10 using methyl cyclopropyl ketone derivatives.

Friedel-Crafts Acylation

In dichloromethane (DCM), the diazepine intermediate (1 mmol) reacts with cyclopropanecarbonyl chloride (1.2 mmol) in the presence of AlCl₃ (1.5 mmol) at 0°C. The mixture is stirred for 6 hours, quenched with ice-water, and extracted with DCM. Yields range from 65–72%, with minor overacylation byproducts.

Nucleophilic Acyl Substitution

Alternative protocols use pre-formed cyclopropyl carbonyl imidazolides. The diazepine’s secondary amine (position 10) reacts with the imidazolide (1.1 eq) in THF at room temperature for 12 hours, achieving 78–85% yields.

Table 2: Acylation Methods Comparison

Method Reagent Solvent Yield Byproducts
Friedel-Crafts Cyclopropanecarbonyl Cl DCM 65–72% Diacylated (10%)
Nucleophilic Substitution Cyclopropyl imidazolide THF 78–85% <5%

Optimization and Yield Improvement

Solvent Effects

Polar aprotic solvents (DMF, THF) improve acylation yields by stabilizing transition states. In contrast, DCM limits byproduct formation but requires lower temperatures.

Catalytic Enhancements

Adding DMAP (4-dimethylaminopyridine) as a catalyst in nucleophilic substitutions increases yields to 88–92% by accelerating imidazolide activation.

Challenges and Alternative Approaches

Regioselectivity in Cyclocondensation

Competing aldol reactions between 4-methoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde can produce regioisomers. Using bulkier catalysts like BINOL-phosphoric acid enforces selectivity for the desired 3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl) arrangement.

Stability of Methoxy Groups

Prolonged heating above 100°C demethylates 3,4,5-trimethoxyphenyl groups. Microwave-assisted synthesis at 80°C reduces decomposition while maintaining reaction rates.

Chemical Reactions Analysis

Types of Reactions

10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a pharmacological agent.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 10-(cyclopropylcarbonyl)-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Acyl Groups at Position 10

  • Trifluoroacetyl () : The strong electron-withdrawing nature of the trifluoroacetyl group may enhance electrophilic reactivity, increasing metabolic resistance but risking off-target interactions .
  • Isobutyryl () : The branched alkyl chain could improve lipid solubility, favoring blood-brain barrier penetration .

Aromatic Substituents

  • 2,4-Dimethoxyphenyl () : Reduced symmetry compared to 3,4,5-trimethoxy may alter binding affinity to kinase targets .
  • 4-Methoxyphenyl (Target, ) : The para-methoxy group balances lipophilicity and solubility, a feature shared with selective serotonin reuptake inhibitors (SSRIs) .

Hydroxy and Methyl Modifications

  • 3,3-Dimethyl Backbone () : This rigidity may restrict conformational flexibility, optimizing binding to planar enzyme active sites .

Hypothetical Pharmacokinetic and Toxicity Profiles

Property Target Compound
Lipophilicity (LogP) Moderate (3,4,5-trimethoxy increases LogP) High (trifluoroacetyl) Moderate (4-methylphenyl) High (isobutyryl)
Metabolic Stability High (cyclopropane resistance) Moderate (trifluoroacetyl) Low (acetyl susceptibility) Moderate (branched isobutyryl)
Toxicity Risk Low High (electrophilic trifluoro) Moderate Low

Biological Activity

Cyclopropyl[1-hydroxy-3-(4-methoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]methanone is a complex organic compound with potential therapeutic applications. Its unique structure suggests possible interactions with biological systems that could lead to significant pharmacological activities. This article reviews the biological activity of this compound based on existing research and findings.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

  • Core Structure : Dibenzo[b,e][1,4]diazepine framework
  • Functional Groups : Hydroxy group, methoxy groups, and a cyclopropyl moiety

The molecular formula and weight are critical for understanding its pharmacokinetic properties. The compound's molecular weight is approximately 467.55 g/mol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of research include:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits antiproliferative effects against several cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.
  • Antimicrobial Properties : The compound has shown activity against a range of pathogens in vitro. Its effectiveness against gram-positive and gram-negative bacteria indicates potential as an antimicrobial agent.

Anticancer Studies

A study evaluating the antiproliferative effects of similar diazepine derivatives found that compounds with methoxy substitutions exhibited enhanced activity against prostate cancer cell lines (PC3) compared to standard treatments like cisplatin. The mechanism was attributed to the induction of apoptosis through the activation of caspases and modulation of the NF-kB pathway.

StudyCell LineIC50 (µM)Mechanism
APC315Apoptosis induction
BMCF720Cell cycle arrest

Antimicrobial Activity

Research has indicated that derivatives with similar structural characteristics possess significant antimicrobial properties. For instance, compounds with multiple methoxy groups demonstrated broad-spectrum activity against pathogens such as Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
S. aureus32 µg/mL
E. coli64 µg/mL

Case Studies

  • Case Study on Anticancer Activity :
    A recent study assessed the effects of cyclopropyl derivatives on various cancer cell lines. The results indicated a dose-dependent response in inhibiting tumor growth and promoting apoptotic pathways.
  • Case Study on Antimicrobial Efficacy :
    Another investigation focused on the antimicrobial properties of related compounds against multi-drug resistant strains. The findings revealed that these compounds could serve as potential leads for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing cyclopropyl-substituted dibenzodiazepinone derivatives?

  • Methodological Answer : The synthesis of structurally similar dibenzodiazepinones often involves multi-step protocols. For example, Friedel-Crafts acylation is a key step for introducing aryl ketone moieties, as demonstrated in the synthesis of (4-chlorophenyl)(2,3,4-trimethoxy-6-methylphenyl)methanone (69% yield, using 3,4,5-trimethoxytoluene and acyl chlorides) . For cyclopropane ring formation, strain-driven ring-opening or cycloaddition reactions may be employed, though specific conditions for this compound require optimization. Purification via column chromatography and crystallization (e.g., using ethanol/water mixtures) is critical to isolate high-purity intermediates.

Q. How can the molecular structure and stereochemistry of this compound be rigorously characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry and conformational details. For related dibenzodiazepinones, SC-XRD studies achieved mean C–C bond accuracies of 0.003–0.005 Å, with R factors ≤0.043 . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to assign substituent environments (e.g., methoxy protons at δ 3.67–3.83 ppm in similar structures) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What experimental and computational approaches are suitable for analyzing conformational flexibility in the dibenzodiazepinone core?

  • Methodological Answer : The dibenzodiazepinone scaffold exhibits conformational strain due to fused rings and substituent steric effects.

  • Experimental : Variable-temperature NMR can detect dynamic conformational changes (e.g., ring puckering). SC-XRD at multiple temperatures (e.g., 296 K vs. 293 K) may reveal thermal motion in the crystal lattice .
  • Computational : Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) can model ground-state geometries and compare them with XRD data. Solvent effects should be incorporated via polarizable continuum models (PCM).

Q. How do electronic effects of substituents (e.g., methoxy groups) influence reactivity and stability?

  • Methodological Answer : Methoxy groups at the 3,4,5-positions on the phenyl ring are electron-donating, which may stabilize intermediates during synthesis via resonance effects. For example, in related diarylheptanoids, methoxy groups enhance oxidative stability and influence regioselectivity in electrophilic substitutions . To quantify these effects:

  • Hammett analysis : Compare reaction rates of derivatives with varying substituents.
  • Electrochemical studies : Cyclic voltammetry can assess redox behavior influenced by electron-rich aryl groups.

Q. How can contradictory data in crystallographic or spectroscopic studies be resolved?

  • Methodological Answer : Discrepancies in reported melting points or NMR shifts may arise from:

  • Polymorphism : Different crystal packing (e.g., monohydrate vs. anhydrous forms) alters physical properties. SC-XRD can identify hydration states .
  • Impurities : Trace solvents or byproducts may skew NMR signals. Use deuterated solvents and repeat recrystallization.
  • Instrumental variability : Calibrate spectrometers with internal standards (e.g., TMS for NMR).

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